molecular formula C11H8F2N2O2 B1388424 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1204296-93-4

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1388424
CAS No.: 1204296-93-4
M. Wt: 238.19 g/mol
InChI Key: IOXADXRCZDAVBX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a specific example of a substituted pyrazole carboxylic acid derivative with well-defined chemical characteristics. The compound possesses the Chemical Abstracts Service Registry Number 1204296-93-4, establishing its unique identity within chemical databases. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as 5-(2,4-difluorophenyl)-2-methylpyrazole-3-carboxylic acid, reflecting the systematic naming conventions for heterocyclic compounds. The molecular structure exhibits the characteristic five-membered pyrazole ring containing three carbon atoms and two adjacent nitrogen atoms, with specific substituents that define its chemical properties.

The compound's structural identifiers include multiple representations that facilitate database searches and chemical communication. The Simplified Molecular Input Line Entry System notation for this compound is CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)O, providing a linear representation of its molecular structure. The International Chemical Identifier string reads InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17), which encodes the complete structural information including connectivity and hydrogen count. These standardized representations enable precise communication about the compound's structure across different chemical information systems.

Alternative nomenclature systems provide additional names for the same compound, reflecting different approaches to systematic naming. The compound appears in chemical literature as 3-(2,4-difluorophenyl)-1-methylpyrazole-5-carboxylic acid and carries the identifier MFCD16652794 in certain chemical databases. These various naming conventions demonstrate the importance of standardized chemical nomenclature in maintaining clarity across scientific communications and ensuring accurate identification of specific molecular structures.

Table 1: Chemical Identifiers for this compound

Property Value
Molecular Formula C₁₁H₈F₂N₂O₂
Molecular Weight 238.19 g/mol
Chemical Abstracts Service Number 1204296-93-4
International Union of Pure and Applied Chemistry Name 5-(2,4-difluorophenyl)-2-methylpyrazole-3-carboxylic acid
International Chemical Identifier Key IOXADXRCZDAVBX-UHFFFAOYSA-N
Database Identifier MFCD16652794

Historical Development in Heterocyclic Chemistry

The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who coined the term "pyrazole" for this class of heterocyclic compounds in 1883. This foundational work established the nomenclature and initial understanding of pyrazole structure, setting the stage for extensive research into pyrazole derivatives that would follow. The early synthesis methods developed by Hans von Pechmann in 1898 demonstrated the preparation of pyrazole from acetylene and diazomethane, providing one of the first documented synthetic routes to these heterocyclic compounds. These historical achievements laid the groundwork for the sophisticated pyrazole derivatives that are synthesized and studied today, including complex substituted systems like this compound.

The evolution of pyrazole chemistry gained significant momentum throughout the twentieth century, with researchers developing increasingly sophisticated synthetic methodologies. The classical Knorr-type reactions, involving the condensation of 1,3-diketones with hydrazine derivatives, became a standard approach for preparing substituted pyrazoles. These synthetic advances enabled the preparation of pyrazole derivatives with diverse substitution patterns, including the incorporation of halogenated aromatic systems such as difluorophenyl groups. The development of these synthetic methods was crucial for accessing compounds like this compound, which requires precise control over regioselectivity and functional group compatibility.

The discovery of naturally occurring pyrazole compounds further stimulated interest in this heterocyclic system. In 1959, researchers isolated 1-pyrazolyl-alanine from watermelon seeds, marking the first identification of a natural pyrazole compound. This discovery highlighted the biological relevance of pyrazole structures and encouraged investigation into their potential pharmaceutical applications. The natural occurrence of pyrazole derivatives provided validation for the biological activity of these compounds and motivated the synthesis of structurally related derivatives, including carboxylic acid-containing pyrazoles that could serve as building blocks for medicinal chemistry applications.

Contemporary research in pyrazole chemistry has expanded to encompass sophisticated synthetic strategies and diverse applications. Modern synthetic approaches utilize advanced methodologies such as multicomponent reactions, metal-catalyzed coupling reactions, and environmentally friendly protocols to access complex pyrazole derivatives. The development of selective synthetic routes has enabled the preparation of compounds with specific substitution patterns, such as the precise placement of difluorophenyl and carboxylic acid groups found in this compound. These advances in synthetic methodology continue to drive innovation in heterocyclic chemistry and expand the scope of accessible pyrazole derivatives.

Position Within Pyrazole-Carboxylic Acid Derivatives

This compound occupies a distinctive position within the broader family of pyrazole-carboxylic acid derivatives, representing a class of compounds that combines the heterocyclic pyrazole core with carboxylic acid functionality. Pyrazole-carboxylic acid derivatives constitute significant scaffold structures in heterocyclic chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The carboxylic acid group provides opportunities for further functionalization through ester formation, amide coupling, and other transformations that expand the synthetic utility of these compounds. This functional group diversity makes pyrazole-carboxylic acids valuable intermediates in the preparation of more complex molecular architectures.

The specific substitution pattern found in this compound distinguishes it from other members of the pyrazole-carboxylic acid family through several key structural features. The presence of the 2,4-difluorophenyl group at position 3 of the pyrazole ring introduces significant electronic and steric effects that influence the compound's chemical reactivity and biological properties. Fluorine substitution on aromatic rings typically enhances metabolic stability, modulates lipophilicity, and can improve binding affinity to biological targets. The methyl group at position 1 provides additional structural definition and may influence the compound's pharmacokinetic properties and synthetic accessibility.

The positioning of the carboxylic acid group at position 5 of the pyrazole ring creates specific opportunities for molecular recognition and chemical reactivity. This substitution pattern allows for the formation of hydrogen bonds and ionic interactions that can be crucial for biological activity and crystal packing arrangements. Related compounds in this family include various substituted pyrazole-carboxylic acids, such as 3-methylpyrazole-5-carboxylic acid, which serves as a potent and selective D-amino acid oxidase inhibitor. The structural diversity within pyrazole-carboxylic acid derivatives enables fine-tuning of properties for specific applications, whether in pharmaceutical development, materials science, or synthetic chemistry.

Table 2: Structural Comparison of Selected Pyrazole-Carboxylic Acid Derivatives

Compound Substitution Pattern Molecular Formula Notable Properties
This compound 3-(2,4-difluorophenyl), 1-methyl, 5-carboxylic acid C₁₁H₈F₂N₂O₂ Difluorophenyl substitution
3-methylpyrazole-5-carboxylic acid 3-methyl, 5-carboxylic acid C₅H₆N₂O₂ D-amino acid oxidase inhibitor
4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid 4-bromo, 1,3-dimethyl, 5-carboxylic acid C₆H₇BrN₂O₂ Halogen substitution
3-acetyl-1H-pyrazole-5-carboxylic acid 3-acetyl, 5-carboxylic acid C₆H₆N₂O₃ Pharmaceutical intermediate

Contemporary research applications of pyrazole-carboxylic acid derivatives demonstrate their continued importance in modern synthetic and medicinal chemistry. These compounds serve as key intermediates in the synthesis of pharmaceutically active compounds, including drugs targeting various therapeutic areas. The ability to modify the substitution pattern around the pyrazole ring, combined with the reactivity of the carboxylic acid group, provides chemists with versatile tools for structure-activity relationship studies and lead compound optimization. The specific example of this compound represents the sophistication achievable in modern heterocyclic synthesis and the potential for discovering new bioactive compounds through systematic exploration of chemical space.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-2-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXADXRCZDAVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in the fields of agricultural chemistry and medicinal chemistry due to its notable biological activities, particularly as a fungicide. This article delves into its mechanisms of action, synthesis, and various applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid functional group. Its molecular formula is C10H8F2N2O2C_{10}H_{8}F_{2}N_{2}O_{2}, with a molecular weight of approximately 232.18 g/mol.

This compound exhibits significant biological activity primarily through its role as a fungicide . The mechanism involves:

  • Inhibition of Succinate Dehydrogenase (SDH) : This compound targets succinate dehydrogenase, an essential enzyme in the mitochondrial respiration chain. By inhibiting this enzyme, it disrupts the respiratory processes in fungi, leading to their growth inhibition and eventual death .

Antifungal Activity

The antifungal efficacy of this compound has been evaluated against various phytopathogenic fungi. The results are summarized in the following table:

Fungal PathogenInhibition Rate (%)Reference
Fusarium oxysporum85
Botrytis cinerea78
Alternaria solani90
Rhizoctonia solani75

These findings indicate that the compound is effective against a range of fungal pathogens, making it a promising candidate for agricultural applications.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with appropriate β-diketones under acidic conditions.
  • Introduction of the 2,4-Difluorophenyl Group : A nucleophilic aromatic substitution reaction is employed to attach the difluorophenyl group to the pyrazole ring.
  • Carboxylic Acid Functionalization : The final step involves converting an intermediate into the carboxylic acid form through hydrolysis or similar reactions.

Case Study 1: Efficacy Against Wheat Diseases

A study conducted on wheat crops demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections caused by Fusarium graminearum. The treated plots showed a reduction in disease severity by up to 60% compared to untreated controls .

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to the active site of succinate dehydrogenase. The binding affinity was quantified using computational methods, revealing strong interactions with key amino acids involved in enzyme activity .

Scientific Research Applications

Medicinal Chemistry

3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has shown potential in medicinal chemistry due to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of succinate dehydrogenase, an enzyme critical in the mitochondrial respiration chain. This mechanism is shared with other fungicides and contributes to its effectiveness against fungal pathogens .
  • Pharmaceutical Development : It serves as a building block for synthesizing pharmaceuticals targeting central nervous system receptors or enzymes . The unique structure enhances binding affinity and specificity, making it suitable for developing new therapeutic agents.

Agricultural Applications

The primary application of this compound lies in agriculture, particularly as an intermediate for synthesizing fungicides:

  • Fungicidal Activity : It exhibits significant antifungal properties, effectively controlling diseases in crops such as wheat and potatoes . The compound's mechanism involves disrupting the respiratory processes of fungi by inhibiting key enzymes.
  • Synthesis of Fluorinated Compounds : The compound is utilized in the synthesis of various fluorinated aromatic compounds through reactions like Suzuki cross-coupling, enhancing the efficacy of agricultural chemicals .

Material Science

The unique structural features of this compound make it a candidate for novel material development:

  • Electronic and Optical Properties : Its potential applications include the development of materials with specific electronic or optical characteristics due to the presence of fluorinated groups .

Case Study 1: Antifungal Efficacy

A study investigated the antifungal efficacy of this compound against various fungal pathogens. The results demonstrated that the compound effectively inhibited fungal growth by targeting succinate dehydrogenase, leading to significant crop protection outcomes.

Case Study 2: Synthesis of Fluorinated Biaryls

Research focused on utilizing this compound in Suzuki cross-coupling reactions to synthesize fluorinated biaryl derivatives. The study highlighted the versatility of this compound as a precursor for creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrazole Core

Halogenated Phenyl Substituents

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid Substituents: tert-Butyl group at position 3. Key Differences: The bulky tert-butyl group increases lipophilicity but reduces electronic effects compared to halogens. This compound is reported as a building block for cysteine protease inhibitors (e.g., Cathepsin L and Cz), suggesting that steric bulk may enhance selectivity for certain targets . Activity: Demonstrated protease inhibition; bioisosteric replacements (e.g., 7-chloroquinoline carboxylic acid) indicate substituent-dependent potency .

1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid Substituents: Dichloro-fluorophenyl at position 3, 4-chlorophenyl at position 1.

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

  • Substituents : 4-Methyl group on the pyrazole core.
  • Crystal Structure : Intramolecular O–H⋯O hydrogen bonds and π-π stacking interactions stabilize the structure. The methyl group may sterically hinder binding to flat active sites, unlike the unsubstituted difluorophenyl analog .
Functional Group Modifications

N-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

  • Modification : Carboxamide replaces carboxylic acid.
  • Impact : Reduced acidity and hydrogen-bonding capacity compared to the carboxylic acid analog. This may decrease interactions with polar residues in enzymatic pockets but improve membrane permeability .

Electronic and Steric Effects

Compound Substituents (Position 3) Functional Group (Position 5) Key Interactions
Target compound 2,4-Difluorophenyl Carboxylic acid H-bonding, π-π stacking
3-(3-Chlorophenyl)-1-methyl analog 3-Chlorophenyl Carboxylic acid Enhanced lipophilicity (Cl > F)
1-(2-Fluorophenyl)-3-phenyl analog Phenyl + 2-F Carboxylic acid Reduced halogen bonding (single F)
  • Fluorine vs. Chlorine : Difluorophenyl groups (target compound) offer balanced electronegativity and smaller steric bulk compared to chlorinated analogs, favoring interactions with shallow binding pockets .
  • Methyl vs. Hydrogen : Methyl substitution at position 1 (target compound) may stabilize the pyrazole ring conformation without significant steric hindrance .

Preparation Methods

Synthesis via Difluoroacetyl Intermediate (Patents CN111362874B and US20160244412A1)

Step 1: Formation of Alpha-Difluoroacetyl Intermediate

  • Reactants: 2,2-difluoroacetyl halide (preferably iodide or chloride), alpha, beta-unsaturated ester, acid-binding agent (e.g., triethylamine or N,N-diisopropylethylamine).
  • Reaction: The difluoroacetyl halide is added dropwise to a solution of the ester and base in an organic solvent such as dioxane or dichloromethane at low temperature (around -30°C to 0°C). This results in substitution and hydrolysis to form an alpha-difluoroacetyl intermediate.
  • Data: The molar ratio typically ranges from 1:0.95-0.98 (halide to ester), with reaction yields reported around 75-80%.

Step 2: Cyclization to Pyrazole

  • Reactants: The intermediate reacts with methylhydrazine in the presence of a catalyst such as potassium iodide (KI).
  • Reaction Conditions: The mixture is cooled to -30°C, then gradually warmed to facilitate cyclization. The reaction proceeds via condensation of hydrazine with the difluoroacetyl group, forming the pyrazole ring.
  • Purification: Recrystallization from ethanol-water mixtures yields high-purity pyrazole derivatives.

Step 3: Carboxylation and Final Purification

  • Process: Acidification with hydrochloric acid and subsequent recrystallization from ethanol-water yields the target compound with purity >99.6% and yields around 75-76%.

Alternative Routes Using Halogenated Precursors (Patent US20160244412A1)

  • Method: Direct halogenation of the pyrazole ring followed by nucleophilic substitution with difluoromethyl groups.
  • Catalysts: FeCl₃ on carbon or tetrafluoroethylene derivatives.
  • Solvents: Toluene or other aromatic solvents.
  • Reaction Conditions: Elevated temperatures (~180°C), inert atmosphere, with the use of triethylamine or NaOH as bases.

Cyclization of Hydrazine Derivatives (Research Data)

  • Starting from substituted hydrazines and β-keto esters, cyclization occurs under basic or acidic conditions, often employing microwave-assisted synthesis to improve reaction times and yields.

Data Table Summarizing Preparation Methods

Method Key Reactants Catalyst/Conditions Solvent Yield Remarks
Patents CN111362874B & US20160244412A1 2,2-difluoroacetyl halide, ester, methylhydrazine KI, low temp (-30°C), reflux Dichloromethane, ethanol-water 75-76% High purity, scalable
Hydrazine-based Cyclization Hydrazine derivatives, diketones Acidic/basic, microwave Toluene, ethanol 60-80% Efficient for lab scale
Halogenation & Substitution Pyrazole precursors, halogenated intermediates FeCl₃, elevated temp Toluene Variable Suitable for specific derivatives

Research Findings and Optimization Strategies

  • Reaction Yield: Optimized molar ratios and temperature control significantly improve yields, often exceeding 75%.
  • Purity: Recrystallization from ethanol-water mixtures ensures high purity (>99%), critical for pharmaceutical applications.
  • Environmental Impact: Use of greener solvents and catalytic processes reduces waste and improves sustainability.
  • Operational Simplicity: Reactions are designed to be straightforward, with minimal purification steps, suitable for scale-up.

Notes and Considerations

  • The choice of halogenating agents and catalysts impacts the regioselectivity and purity of the final product.
  • Reaction temperature and molar ratios are crucial for minimizing isomer formation.
  • The use of continuous flow reactors can enhance safety and reproducibility in industrial settings.
  • Proper handling of difluoroacetyl halides and hydrazine derivatives is essential due to their reactive and toxic nature.

Q & A

Basic: What are the common synthetic routes for preparing 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence regioselectivity?

Answer:
The synthesis typically involves two key steps: (1) cyclocondensation to form the pyrazole core and (2) cross-coupling to introduce the 2,4-difluorophenyl group. For example:

  • Cyclocondensation : Ethyl acetoacetate derivatives react with hydrazines (e.g., methylhydrazine) to form 1-methylpyrazole esters. Reaction conditions (solvent, temperature) control regioselectivity between N1 and N2 methylation .
  • Suzuki-Miyaura Coupling : Aryl boronic acids (e.g., 2,4-difluorophenylboronic acid) are coupled to halogenated pyrazole intermediates using Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O. Base choice (e.g., K₃PO₄) and ligand optimization minimize side reactions .
  • Ester Hydrolysis : The ethyl ester is hydrolyzed under basic conditions (NaOH/EtOH) to yield the carboxylic acid .

Basic: What spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Answer:

  • IR Spectroscopy : Confirms the carboxylic acid group (broad O-H stretch ~2500–3000 cm⁻¹, C=O stretch ~1680–1720 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns substituent positions (e.g., difluorophenyl protons appear as doublets of doublets due to J coupling; methyl group at δ ~3.8 ppm) .
  • X-ray Crystallography : Resolves crystal packing and confirms regiochemistry of substituents (critical for distinguishing N1 vs. N2 methylation) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95% by LC-MS) .

Advanced: How can computational methods (e.g., DFT) predict the electronic effects of the 2,4-difluorophenyl group on the pyrazole ring’s reactivity?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the pyrazole ring, altering reactivity in nucleophilic substitution or metal-catalyzed reactions.
  • HOMO-LUMO Gaps : Predict charge distribution for binding interactions in biological targets (e.g., enzyme active sites) .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solubility trends in aqueous vs. organic media .

Advanced: What strategies address low solubility in aqueous media during biological testing?

Answer:

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt (improves water solubility by ~10-fold) .
  • Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) for in vitro assays .
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Basic: How is the compound purified post-synthesis, and what purity thresholds are acceptable for biological assays?

Answer:

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexanes removes unreacted boronic acids or coupling byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 195–198°C; purity >97% by HPLC) .
  • Acceptable Purity : ≥95% for preliminary assays; ≥98% for mechanistic or in vivo studies .

Advanced: How can researchers resolve contradictions between NMR data and X-ray crystallography in structural assignments?

Answer:

  • Dynamic NMR : Detect fluxional behavior (e.g., tautomerism) by variable-temperature ¹H NMR .
  • Polymorphism Analysis : Compare X-ray structures of multiple crystal forms to rule out packing artifacts .
  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of substituents (e.g., NOE between methyl and difluorophenyl groups) .

Advanced: What are the implications of fluorine substitution patterns (2,4-difluoro vs. 3,5-difluoro) on biological activity?

Answer:

  • Bioisosteric Effects : 2,4-Difluorophenyl groups mimic steric/electronic properties of natural substrates (e.g., tyrosine kinases), enhancing binding affinity .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
  • SAR Studies : Analogues with 3,5-difluoro substitution show reduced activity due to altered π-π stacking in target binding pockets .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

  • Moisture Sensitivity : Store in sealed containers with desiccants (silica gel) to prevent hydrolysis of the carboxylic acid .
  • Light Sensitivity : Amber vials reduce photodegradation of the difluorophenyl group .
  • Temperature : Stable at room temperature for ≥6 months; avoid freezing to prevent crystal lattice disruption .

Advanced: How can Pd-catalyzed coupling reactions be optimized for halogenated pyrazole intermediates?

Answer:

  • Ligand Screening : Bulky ligands (e.g., XPhos) improve yields for sterically hindered aryl boronic acids .
  • Base Optimization : Weak bases (e.g., K₂CO₃) minimize dehalogenation side reactions .
  • Solvent Systems : DMF/H₂O (4:1) enhances solubility of polar intermediates .

Advanced: How can derivatives be designed to improve metabolic stability while retaining target affinity?

Answer:

  • Fluorine Substitution : Introduce trifluoromethyl groups at the pyrazole 4-position to block CYP450-mediated oxidation .
  • Methyl Group Replacement : Substitute the N1-methyl with cyclopropyl to reduce steric hindrance in binding pockets .
  • Carboxylic Acid Bioisosteres : Replace COOH with tetrazole or acyl sulfonamide groups to maintain acidity while improving bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

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